[(1S)-1-(4-Chlorophenyl)ethyl]methylamine
Description
[(1S)-1-(4-Chlorophenyl)ethyl]methylamine is an organic compound with the molecular formula C9H12ClN and a molar mass of 169.65 g/mol It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCGUAPWQKOPA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1S)-1-(4-Chlorophenyl)ethyl]methylamine can be synthesized through several methods. One common synthetic route involves the reaction of [(1S)-1-(4-chlorophenyl)ethyl]amine with formaldehyde and hydrogen cyanide, followed by reduction with lithium aluminum hydride . Another method involves the reductive amination of 4-chloroacetophenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-(4-Chlorophenyl)ethyl]methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as hydroxide, alkoxide, and amine groups under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
[(1S)-1-(4-Chlorophenyl)ethyl]methylamine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chiral nature allows for the development of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound can be synthesized through reductive amination of (4-chlorophenyl)acetone, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
Biological Research
Receptor Interaction Studies
The compound has been studied for its interactions with various biological receptors. Research indicates that it may act as an agonist or antagonist at specific targets, influencing biochemical pathways critical to physiological functions. For instance, studies have shown that derivatives of this compound can modulate the activity of receptors involved in stress responses and metabolic processes .
Case Study: Pharmacological Effects
A notable study evaluated the pharmacological effects of this compound on feeding behavior in animal models. The compound was administered via intracerebroventricular infusion, demonstrating significant effects on food intake, which underscores its potential role in appetite regulation .
Medicinal Applications
Drug Development
The compound is under investigation for potential therapeutic applications, particularly in the development of new drugs targeting central nervous system disorders. Its ability to cross the blood-brain barrier (BBB) is critical for CNS drug design. The lipophilicity and molecular properties of this compound suggest it could be optimized for better BBB permeability .
Therapeutic Potential
Research has highlighted the compound's potential as a lead structure for developing medications aimed at treating conditions such as depression and anxiety disorders. Its structural modifications could lead to improved efficacy and reduced side effects compared to existing treatments .
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is utilized in the synthesis of fine chemicals and pharmaceuticals. Its versatility as a synthetic intermediate allows for the production of various derivatives that have applications in different sectors, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of [(1S)-1-(4-Chlorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(1S)-1-(4-Chlorophenyl)ethyl]methylamine can be compared with other similar compounds, such as:
[(1S)-2-Chloro-1-(4-chlorophenyl)ethanol]: This compound has a similar structure but contains an additional hydroxyl group, which can significantly alter its chemical properties and reactivity.
[(1S)-1-(4-Chlorophenyl)ethyl]amine: This compound lacks the methyl group attached to the nitrogen atom, which can affect its steric and electronic properties.
Biological Activity
[(1S)-1-(4-Chlorophenyl)ethyl]methylamine, also known as N-[1-(4-chlorophenyl)ethyl]-N-methylamine, is a compound of considerable interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
The compound can be synthesized through various methods, including reductive amination processes that yield high purity and yield. A common synthetic route involves the reaction of [(1S)-1-(4-chlorophenyl)ethyl]amine with formaldehyde and hydrogen cyanide, followed by reduction with lithium aluminum hydride.
Chemical Structure:
- Molecular Formula: C9H12ClN
- Molecular Weight: 169.65 g/mol
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The compound has been shown to bind to various molecular targets, altering their activity. This interaction can lead to significant changes in biological pathways, including those related to neurotransmission and enzymatic functions .
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzyme activities, particularly phospholipase A2 (PLA2). Inhibition of PLA2 is associated with various therapeutic effects, including anti-inflammatory properties. Studies have demonstrated that this compound can inhibit PLA2G15 activity with an IC50 value indicating significant potency .
Receptor Binding
The compound's interaction with neurotransmitter receptors suggests potential psychoactive effects. Its structural similarity to other psychoactive substances positions it as a candidate for further exploration in neuropharmacology. The binding affinity and efficacy at specific receptors are critical for understanding its therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Details | Biological Activity |
|---|---|---|
| [(1S)-2-Chloro-1-(4-chlorophenyl)ethanol] | Hydroxyl group addition | Enhanced solubility and reactivity |
| [(1S)-1-(4-Chlorophenyl)ethyl]amine | Lacks the methyl group | Different receptor interactions |
This comparison highlights how minor structural variations can significantly impact biological activity.
Case Studies
Several case studies have documented the effects of this compound in various contexts:
- Case Study 1: A study involving animal models demonstrated that administration of the compound led to reduced inflammatory responses, supporting its potential as an anti-inflammatory agent.
- Case Study 2: Clinical observations noted psychoactive effects in subjects exposed to similar compounds, suggesting a need for careful evaluation in therapeutic contexts.
Research Findings
Recent studies have focused on the compound's role in drug development and its implications for treating neurological disorders. The ongoing research aims to elucidate its pharmacokinetics and optimize its therapeutic profile for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
